N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-10(15)11(16)14-7-12(17,8-3-1-5-18-8)9-4-2-6-19-9/h1-6,17H,7H2,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWMUGYGAYMVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)N)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide typically involves the condensation of thiophene derivatives with ethanediamide precursors under controlled conditions. One common method includes the use of condensation reactions such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene rings, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens or alkylating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including organic semiconductors, corrosion inhibitors, and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tiotropium Bromide Precursors
The methyl di-(2-dithienyl)glycolate (compound 232 in ) shares the bis(thiophen-2-yl) motif but replaces the ethanediamide with an ester and a scopine-derived tertiary amine. Key differences:
- Functional groups : Ester vs. diamide.
- Reactivity : Esters undergo hydrolysis more readily, while diamides exhibit greater stability under physiological conditions .
- Application : Tiotropium bromide is an anticholinergic drug, whereas the target diamide’s pharmacological role remains unexplored.
N,N-Bis(thiophen-2-ylmethyl) Amides ()
Compounds like 2-amino-N,N-bis(thiophen-2-ylmethyl)acetamide (3-2) and 3-amino-N,N-bis(thiophen-2-ylmethyl)propanamide (3-5) feature similar bis(thiophen-2-ylmethyl) groups but differ in:
- Backbone length : Acetamide (C2) vs. propanamide (C3) vs. ethanediamide (C2 with dual amides).
- Substituents: Amino groups in 3-2 and 3-5 vs. hydroxyl in the target compound.
- Synthetic routes : Use of dichloromethane as a solvent for hexanamide derivatives (e.g., 3-103) highlights solvent-dependent yield optimization, applicable to the target compound’s synthesis .
Physicochemical Properties
Solubility and Stability
- Hydroxyl group: Enhances water solubility compared to non-hydroxylated analogs like methyl di-(2-dithienyl)glycolate.
- Diamide vs. monoamide: The dual amide groups in the target compound increase hydrogen-bonding capacity, likely raising its melting point compared to monoamide analogs (e.g., 3-2) .
Pharmacological Potential
While the target compound’s bioactivity is uncharacterized, structural parallels to pharmacopeial agents () suggest possible applications:
- Thiophene motifs : Commonly associated with metabolic stability and receptor binding in drugs like (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (, compound f) .
- Hydroxyl and amide groups : May enable interactions with biological targets such as enzymes or ion channels.
Biological Activity
N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 310.4 g/mol
- CAS Number : 2097934-19-3
The compound features a central ethanediamide core with two thiophene rings and a hydroxyethyl group. Thiophene derivatives are recognized for their diverse pharmacological properties, making this compound a candidate for various applications in drug development.
This compound exhibits its biological activity through several proposed mechanisms:
- Enzyme Inhibition : The thiophene rings may interact with enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways critical for disease progression.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways that are pivotal in various biological processes.
- Enhanced Solubility and Bioavailability : The hydroxyethyl group likely improves the compound's solubility, facilitating better absorption and interaction with cellular targets.
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, possess antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
Preliminary studies have explored the anticancer potential of thiophene derivatives. This compound may exhibit cytotoxic effects on cancer cell lines through apoptosis induction or cell cycle arrest mechanisms. Ongoing research aims to elucidate specific pathways involved in these effects.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Thiophene derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| 1 | Demonstrated antimicrobial activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. |
| 2 | Showed cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating significant potency. |
| 3 | Investigated anti-inflammatory properties in murine models, resulting in reduced levels of inflammatory markers compared to controls. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
